Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate

Description

Chemical Classification and Significance

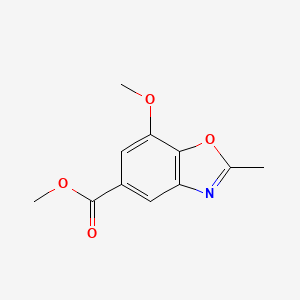

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate (C₁₁H₁₁NO₄) belongs to the benzoxazole class of heterocyclic compounds, characterized by a fused benzene and oxazole ring system. Its structure features three functional groups: a methoxy (-OCH₃) substituent at position 7, a methyl (-CH₃) group at position 2, and a carboxylate ester (-COOCH₃) at position 5. These substituents enhance its chemical reactivity and biological potential, making it a versatile scaffold in synthetic and medicinal chemistry.

Benzoxazoles are classified as bioisosteres of nucleic acid bases (e.g., adenine, guanine), enabling interactions with biological targets such as enzymes and DNA. The compound’s molecular weight of 221.21 g/mol and planar aromatic system contribute to its solubility in organic solvents and capacity for π-π stacking interactions.

Table 1: Key Structural Features of this compound

Historical Context of Benzoxazole Derivatives

Benzoxazole derivatives emerged as a focus of synthetic chemistry in the mid-20th century, following the discovery of oxazole’s heterocyclic properties. Early syntheses involved cyclization reactions of 2-aminophenol with carboxylic acid derivatives, but low yields limited applications. Advances in catalytic methods (e.g., nanocatalysts, ionic liquids) after 2018 enabled efficient synthesis of substituted benzoxazoles, including this compound.

The compound gained prominence in the 2020s due to its role as an intermediate in anticancer and antimicrobial drug development. For example, derivatives synthesized from this scaffold showed IC₅₀ values of 2.2–4.4 µM against colorectal carcinoma cells. Its structural flexibility allows modular modifications, aligning with trends in fragment-based drug design.

Position in Heterocyclic Chemistry Research

In heterocyclic chemistry, this compound exemplifies the convergence of synthetic innovation and biological relevance. Key research areas include:

Synthetic Methodologies :

Structure-Activity Relationship (SAR) Studies :

Applications in Material Science :

Table 2: Comparative Analysis of Benzoxazole Derivatives

This compound’s unique substitution pattern positions it as a critical tool for exploring heterocyclic reactivity and optimizing pharmacophores for therapeutic development. Ongoing research focuses on its role in molecular hybridization strategies to combat drug-resistant pathogens and malignancies.

Properties

IUPAC Name |

methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-12-8-4-7(11(13)15-3)5-9(14-2)10(8)16-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVIYBOHETWCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-amino-4-methoxybenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized as a reagent in various organic reactions, facilitating the formation of more complex molecules. Its unique substitution pattern allows for diverse synthetic pathways that can lead to novel compounds with potential applications in pharmaceuticals and materials science .

Biology

Research has indicated that this compound exhibits notable biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

These results indicate its potential as a candidate for developing new antimicrobial agents .

- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against colorectal carcinoma cells. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HCT116 and HT29, with half-maximal inhibitory concentration (IC50) values ranging from 2.2 to 4.4 µM . The proposed mechanism involves the activation of specific signaling pathways that trigger cell death.

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its biological activity suggests utility in developing medications for conditions such as allergies and infections. Initial studies indicate potential antiallergic properties, which could be significant for therapeutic applications targeting allergic responses .

Industrial Applications

In industrial settings, this compound is used in the development of new materials with specific properties such as fluorescence or conductivity. Its role as an intermediate in pharmaceutical production further underscores its importance in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate and related compounds:

Key Observations :

Substituent Effects :

- Electron-donating groups (e.g., methoxy, methyl) in the target compound increase lipophilicity and may enhance membrane permeability compared to halogenated analogs (e.g., bromo, fluoro) .

- Halogen substituents (Br, F) introduce steric and electronic effects, making analogs more reactive in cross-coupling or substitution reactions .

Biological Activity: Analogs like Methyl 2-(2-(arylideneamino)oxazole-5-ylamino)benzoxazole-5-carboxylates exhibit selective COX-2 inhibition (e.g., Compound VIId: 368-fold selectivity over COX-1), suggesting the benzoxazole scaffold’s utility in anti-inflammatory drug design . The target compound’s methoxy group may mimic substituents in bioactive molecules, though direct pharmacological data are unavailable .

Synthetic Routes: The target compound can be synthesized via methods similar to methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates, which involve condensation of methyl-3-amino-4-hydroxybenzoate with appropriate acids or aldehydes under reflux . Brominated analogs (e.g., Methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate) are synthesized using brominating agents like N-bromosuccinimide (NBS) .

Biological Activity

Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. The mechanism of action involves interference with bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

The compound has shown promising results in anticancer studies , where it induces apoptosis in various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cells. In vitro studies revealed that this compound has an IC50 value in the low micromolar range, indicating effective cytotoxicity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Action : It inhibits bacterial growth by disrupting cell wall synthesis.

- Anticancer Effects : The compound activates apoptotic pathways in cancer cells through the modulation of signaling cascades.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

- Antiproliferative Activity : A study reported that derivatives of benzoxazole exhibited significant antiproliferative effects against various cancer cell lines. This compound was among those tested, showing effective inhibition at concentrations comparable to established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that modifications at specific positions on the benzoxazole core can enhance or diminish biological activity. For example, the presence of additional methoxy groups was linked to increased potency against certain cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | C₁₀H₉NO₄ | Methoxy group at position 5 |

| Methyl 6-methoxy-2-methyl-1,3-benzoxazole-4-carboxylate | C₁₀H₉NO₄ | Methoxy group at position 6 |

| Methyl 8-methoxy-2-methyl-1,3-benzoxazole-3-carboxylate | C₁₀H₉NO₄ | Methoxy group at position 8 |

This compound stands out due to its specific positioning of functional groups which enhances its biological activity compared to other derivatives .

Q & A

Q. What are the common synthetic routes for preparing Methyl 7-methoxy-2-methyl-1,3-benzoxazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, starting from substituted benzoic acid derivatives. For example, methyl 4-hydroxybenzoate can react with 2-bromo-2-phenylacetic acid in the presence of aluminum nitrate and acetic anhydride to form the benzoxazole core . Key parameters include:

- Temperature control : Maintaining 80–100°C to ensure efficient cyclization.

- Catalyst selection : Aluminum nitrate enhances electrophilic substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural validation typically involves:

Q. What analytical techniques are used to assess purity, and how are conflicting solubility data resolved?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) identify impurities.

- Elemental analysis : Discrepancies in C/H/N ratios >0.3% indicate incomplete purification.

- Solubility conflicts : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-carboxylate group is prone to nucleophilic substitution .

- Molecular docking : Predict binding affinities for biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

Q. What strategies address discrepancies between calculated and experimental spectral data (e.g., HRMS, NMR)?

Methodological Answer:

- Isotopic pattern analysis : Verify HRMS deviations using software like MestReNova to rule out isotopic interference.

- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism by varying temperature (e.g., 25°C vs. 60°C) .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure with SHELXL .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystal packing, and how are these analyzed?

Methodological Answer:

Q. What experimental designs optimize catalytic reactions involving this compound (e.g., Suzuki coupling)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.